

# The Role of ANK3 Gene Variation in Liafensine Treatment Response: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

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This technical guide provides an in-depth analysis of the pharmacogenomic relationship between variations in the Ankyrin-3 (ANK3) gene and the clinical response to **Liafensine**, a novel triple-reuptake inhibitor for treatment-resistant depression (TRD). It synthesizes data from key clinical trials, details experimental methodologies, and visualizes the underlying mechanisms and workflows.

## Introduction: Liafensine and the Challenge of Treatment-Resistant Depression

Major Depressive Disorder (MDD) is a leading cause of disability worldwide, with a significant subset of patients exhibiting treatment-resistant depression (TRD), defined as a failure to respond to at least two different antidepressant treatments.<sup>[1][2]</sup> **Liafensine** (DB104) is a first-in-class triple-reuptake inhibitor that blocks the transporters for serotonin, norepinephrine, and dopamine.<sup>[3][4][5]</sup> Despite this comprehensive mechanism of action, initial large-scale Phase 2b trials in non-biomarker-selected TRD populations failed to demonstrate efficacy over placebo.<sup>[1][3][6]</sup>

This initial failure prompted a retrospective genomic analysis, which led to a pivotal discovery: a specific genetic biomarker within the ANK3 gene was strongly associated with a positive treatment response to **Liafensine**.<sup>[5][7]</sup> This finding transformed the development of

**Liafensine** into a leading example of precision medicine in psychiatry, culminating in the first successful prospective, biomarker-guided clinical trial in the field.[1][3][8]

## The ANK3 Gene: A Key Player in Neuronal Signaling

The ANK3 gene encodes Ankyrin-G, a crucial scaffolding protein predominantly expressed in the nervous system.[2][3][6] Ankyrin-G plays a vital role in neuronal signaling by linking the cytoskeleton to various cell membrane proteins, including ion channels and transporters.[8] It is essential for the formation and maintenance of the axon initial segment (AIS) and nodes of Ranvier, critical domains for neuronal excitability.[9] Variations in ANK3 have been previously linked to several psychiatric disorders, including bipolar disorder, schizophrenia, and depression, making it a compelling candidate for pharmacogenomic studies.[3][7][8][10]

The specific variant identified as a predictive biomarker for **Liafensine** response is the single-nucleotide polymorphism (SNP) rs12217173, also referred to as Denovo Genomic Marker 4 (DGM4).[1][5][7] Retrospective analysis of the initial failed trials revealed that in the approximately 20% of patients who were positive for this biomarker, **Liafensine** showed significant efficacy.[1][3][6] The remaining 80% of patients, who were biomarker-negative, showed no difference between **Liafensine** and placebo.[1]

## Experimental Protocols: The ENLIGHTEN Study

The ENLIGHTEN trial was a prospective, randomized, double-blind, placebo-controlled Phase 2b study designed to confirm the efficacy of **Liafensine** specifically in ANK3-positive TRD patients.[1][8][11]

### Study Objective

To prospectively evaluate the efficacy and safety of **Liafensine** (1 mg and 2 mg) compared to placebo in patients with TRD who are positive for the ANK3 (rs12217173) genetic biomarker.[1]

## Biomarker Discovery and Genotyping

The predictive biomarker was discovered through a genome-wide association study (GWAS) using genomic DNA extracted from blood samples of patients enrolled in two prior failed Phase 2b studies.[5][7] The analysis aimed to identify a biomarker predictive of **Liafensine** response. The SNP rs12217173 at the ANK3 gene was found to be strongly associated with treatment

response to **Liafensine** ( $p = 6.61 \times 10^{-8}$ ) but not with response to control antidepressants like duloxetine or escitalopram, indicating its specificity.[5] For the ENLIGHTEN trial, patients were screened for this specific ANK3 biomarker.[1]

## Participant Selection Criteria

The study enrolled 189 ANK3-positive adult patients across 58-59 sites in the US, Canada, and China.[3][8][11]

- Inclusion Criteria:
  - Diagnosis of MDD according to DSM-V criteria.[8]
  - Met criteria for TRD as defined by the Massachusetts General Hospital Antidepressant Treatment Response Questionnaire.[8]
  - History of failure to respond to at least two different classes of antidepressants.[8]
  - Hamilton Depression Rating Scale (HDRS) score of at least 21 (indicating at least moderate severity).[8]
  - Positive status for the ANK3 (rs12217173) biomarker.[11]
- Exclusion Criteria:
  - Presence of specific psychiatric disorders other than MDD.[1][8]
  - Significant organ dysfunction.[1][8]
  - Use of concomitant medications that could interfere with the study drug.[1][8]

## Intervention and Blinding

Participants were randomized in a 1:1:1 ratio to one of three arms for a 6-week treatment period:[6]

- **Liafensine** 1 mg, once daily
- **Liafensine** 2 mg, once daily

- Placebo, once daily

Investigators, patients, raters, and the sponsor were all blinded to the treatment allocation.<sup>[1]</sup>

## Outcome Measures

- Primary Endpoint: The change from baseline in the Montgomery-Åsberg Depression Rating Scale (MADRS) total score at Day 42 (Week 6).<sup>[8][11]</sup>
- Secondary Endpoints: Included changes in the Clinical Global Impression of Severity (CGI-S), Clinical Global Impression of Improvement (CGI-I), and the Sheehan Disability Scale (SDS).<sup>[11]</sup> MADRS was evaluated at baseline and on days 7, 14, 28, and 42.<sup>[8]</sup>

## Quantitative Data and Results

**Liafensine** met its primary and secondary endpoints, demonstrating both statistically significant and clinically meaningful efficacy in the ANK3-positive TRD population.

**Table 1: Baseline Demographics and Clinical Characteristics**

Characteristic	Value
Number of Patients	189
Mean Age (years)	43
Gender (% Female)	63%
Race (% White)	48%
Median Duration of MDD (years)	7.8
Mean Number of Prior Failed Antidepressants	3
Data sourced from multiple reports on the ENLIGHTEN trial. <sup>[3][6]</sup>	

**Table 2: Primary Efficacy Outcome (MADRS Score Change at Week 6)**

Treatment Group	Mean MADRS Change from Baseline (SE)	Mean Difference vs. Placebo (95% CI)	P-value	Effect Size
Placebo	-11.0 (1.3)	N/A	N/A	N/A
Liafensine 1 mg	-15.4 (approx.)	-4.4	.02	-
Liafensine 2 mg	-15.5 (approx.)	-4.5	.02	-
Liafensine Combined (1 mg + 2 mg)	-15.4 (0.9)	-4.4 (-7.6 to -1.3)	.006	0.42
Data represents the change from baseline to day 42. <a href="#">[1]</a> <a href="#">[8]</a> <a href="#">[11]</a>				

### Table 3: Safety and Tolerability

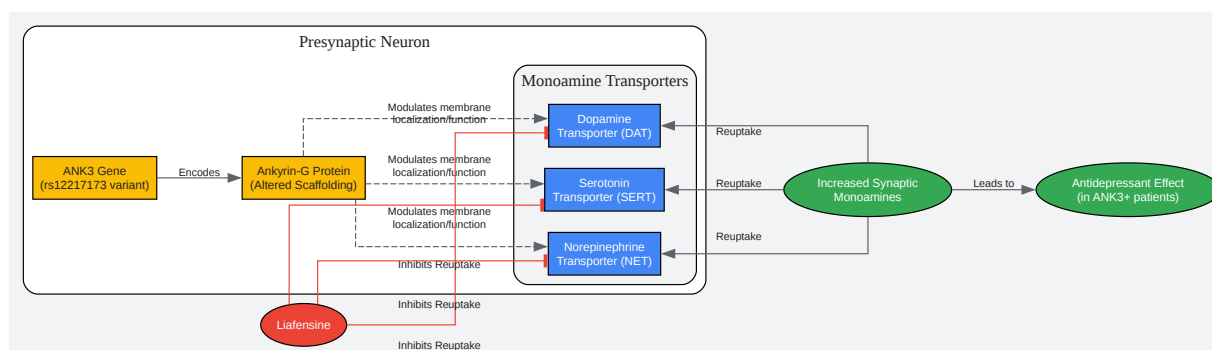
Adverse Event	Frequency in Liafensine Groups	Notes
Most Common	Nausea, Headache, Constipation	Generally mild and well-tolerated. <a href="#">[11]</a>
Serious AEs	One patient death (unknown cause). <a href="#">[3]</a>	Not associated with common side effects of other TRD drugs. <a href="#">[3]</a>
Notable Absences	No signals of sedation, dissociation, metabolic dysfunction, weight gain, abuse liability, or significant sexual dysfunction. <a href="#">[1]</a> <a href="#">[11]</a>	This suggests an improved risk-benefit profile compared to other approved TRD treatments. <a href="#">[1]</a> <a href="#">[3]</a>

The 1 mg dose demonstrated comparable efficacy to the 2 mg dose but with better tolerability, suggesting it as the preferable dose for future studies.[\[3\]](#)[\[11\]](#)

## Visualizations: Pathways and Processes

### Proposed Mechanism of ANK3 in Liafensine Response

The precise mechanism linking the ANK3 variant to **Liafensine** response is thought to involve the dopamine pathway.[3] Ankyrin-G, as a scaffolding protein, may influence the localization or function of monoamine transporters. The specific SNP may lead to an altered protein structure or expression level that makes these transporters more susceptible to inhibition by **Liafensine**.

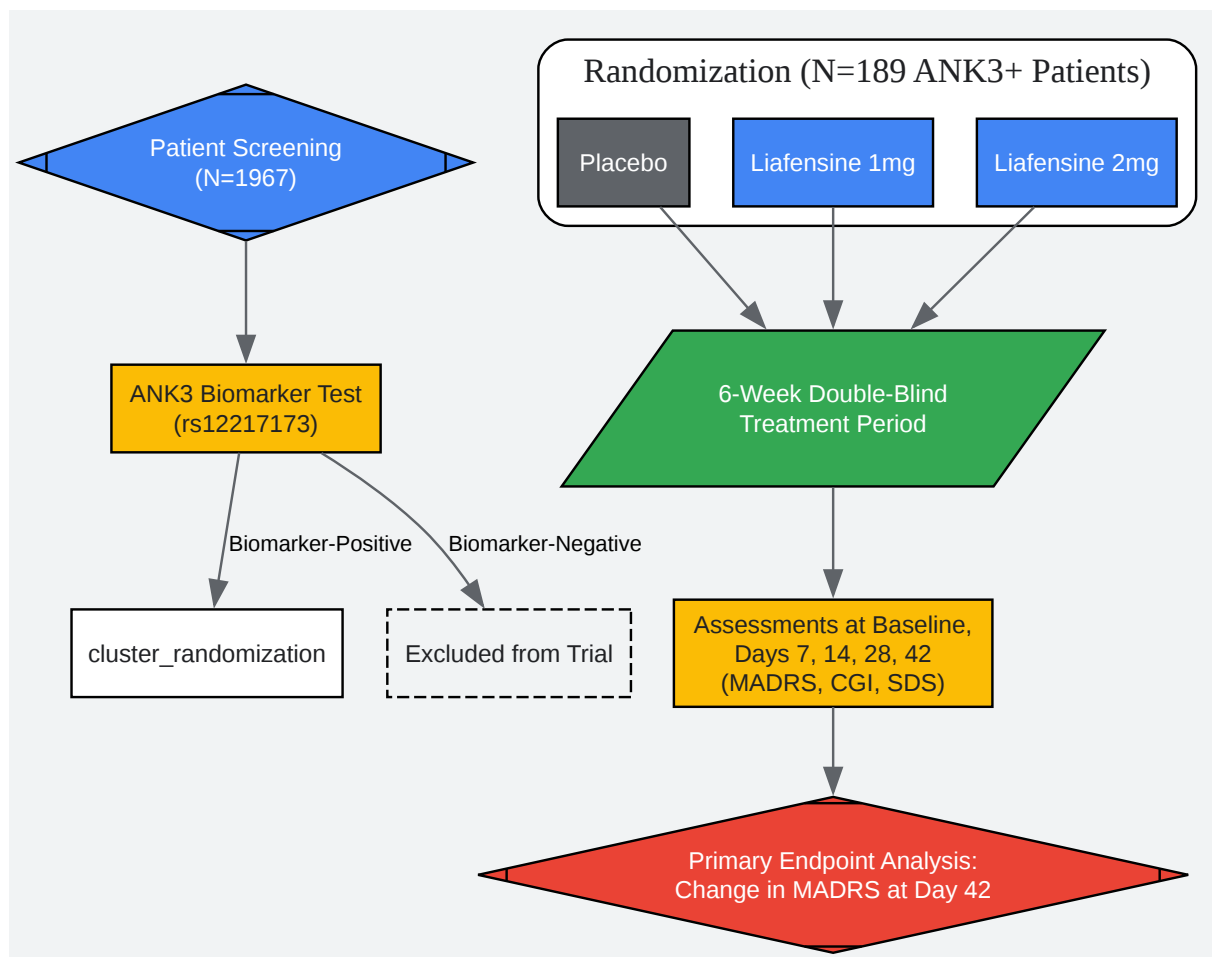


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Caption: Proposed mechanism of ANK3-mediated **Liafensine** response.

### ENLIGHTEN Clinical Trial Workflow

The study followed a rigorous, multi-stage process from patient identification to final analysis, guided by the presence of the ANK3 biomarker.

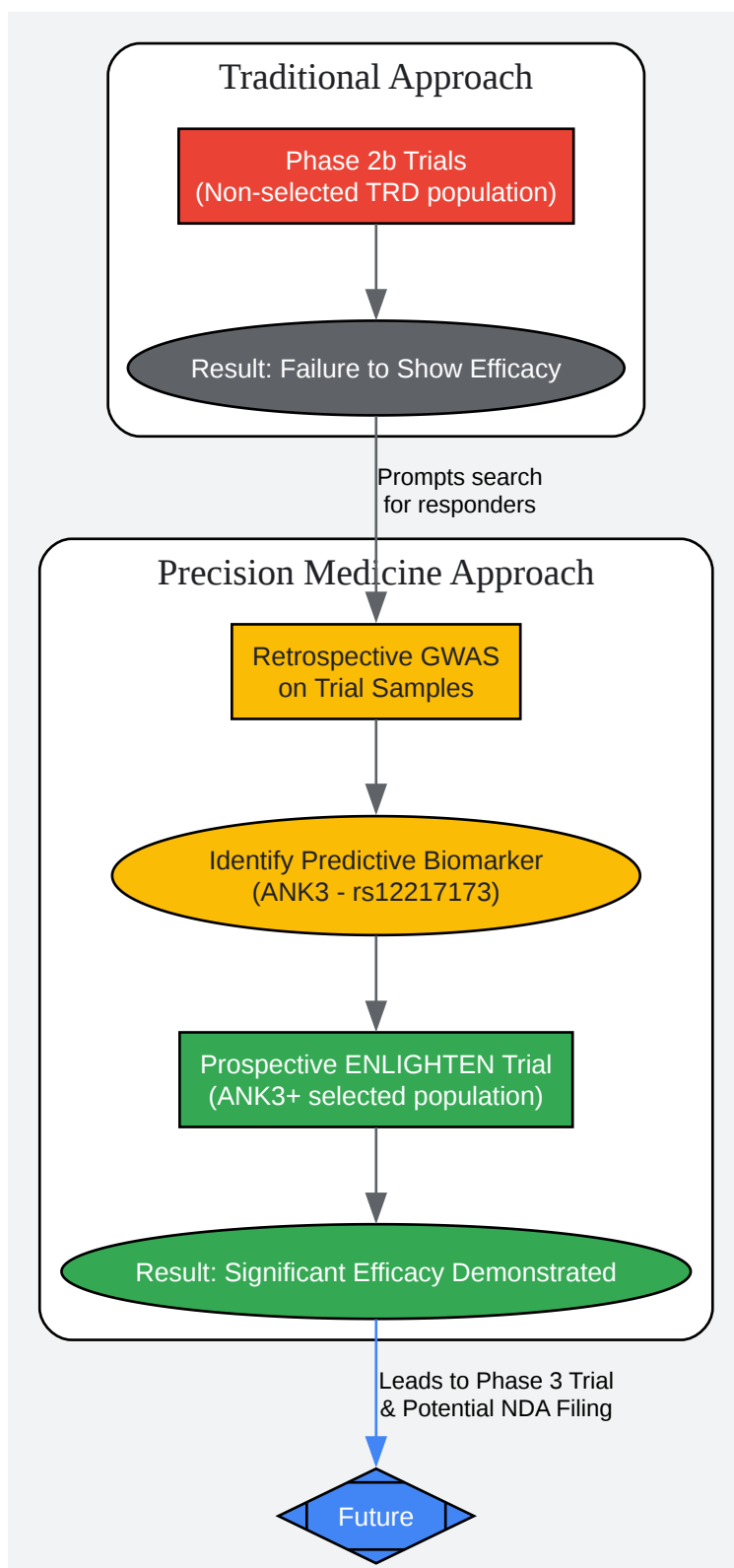


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Caption: Workflow of the biomarker-guided ENLIGHTEN clinical trial.

## Logic of Biomarker-Guided Drug Development

The **Liafensine** story exemplifies a paradigm shift in psychiatric drug development, moving from a "one-size-fits-all" approach to a targeted, precision medicine strategy.



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Caption: A logical flow from traditional to precision drug development.



## Conclusion and Future Directions

The successful outcome of the ENLIGHTEN trial is a landmark achievement, providing robust, prospective validation for ANK3 (specifically SNP rs12217173) as a predictive biomarker for **Liafensine** efficacy in patients with TRD.[1][2][8] This represents a major advancement for precision medicine in psychiatry, a field where biomarker-guided treatment has historically been elusive.[3]

Key takeaways include:

- **Liafensine** is efficacious and well-tolerated in ANK3-positive TRD patients.[1]
- The use of a predictive biomarker can successfully enrich a trial population, turning a previously failed drug into a promising therapeutic candidate.
- **Liafensine** offers a potential new treatment for TRD with a favorable safety profile, notably lacking many of the adverse effects associated with other approved TRD therapies.[1][3]

Following the success of this trial, which received Fast Track Designation from the FDA, a Phase 3 study in the ANK3-positive TRD population is the next logical step to confirm these findings and move towards a New Drug Application (NDA).[3][12] The **Liafensine**-ANK3 story serves as a powerful proof-of-concept that a single genetic locus, when correctly identified, can be used to predict antidepressant response and guide patient-specific treatment.[3]

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- To cite this document: BenchChem. [The Role of ANK3 Gene Variation in Liafensine Treatment Response: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b608567#role-of-ank3-gene-variation-in-liafensine-treatment-response]

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